N2-benzyl-N4-methyl-1,3,5-triazine-2,4-diamine
Description
Properties
CAS No. |
2303785-03-5 |
|---|---|
Molecular Formula |
C11H13N5 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-N-benzyl-4-N-methyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H13N5/c1-12-10-14-8-15-11(16-10)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,13,14,15,16) |
InChI Key |
NEANYROYHAKLAU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=N1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N2-benzyl-N4-methyl-1,3,5-triazine-2,4-diamine
General Synthetic Strategy
The synthesis of This compound follows a classic three-step nucleophilic aromatic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), exploiting the stepwise replacement of chlorine atoms under controlled temperature conditions:
- Step 1: Substitution of the first chlorine atom at low temperature (0–5°C) with a benzylamine derivative to form 2-benzylamino-4,6-dichloro-1,3,5-triazine.
- Step 2: Replacement of the second chlorine atom at room temperature with methylamine to yield 2-benzylamino-4-methylamino-6-chloro-1,3,5-triazine.
- Step 3: Final substitution of the third chlorine atom at elevated temperature (60–65°C) with an appropriate nucleophile or by direct completion to afford the target compound This compound .
This temperature-controlled approach ensures selective monosubstitution at each stage, preventing polysubstitution and enabling the synthesis of asymmetrically substituted triazines.
Detailed Synthetic Procedure
Materials and Reagents
- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
- Benzylamine (for N2 substitution)
- Methylamine (for N4 substitution)
- Solvents: Acetone, 1,4-dioxane, ethanol
- Sodium carbonate (10% aqueous solution) for neutralization
- Cooling bath (ice-water) for temperature control
Stepwise Synthesis
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Cyanuric chloride + Benzylamine (1-2 equiv) | 0–5°C, 2 hours, acetone solvent | 2-benzylamino-4,6-dichloro-1,3,5-triazine |
| 2 | Product of Step 1 + Methylamine (1-2 equiv) | Room temperature, 3 hours, acetone solvent | 2-benzylamino-4-methylamino-6-chloro-1,3,5-triazine |
| 3 | Product of Step 2 + Nucleophile or completion | Reflux at 60–65°C, 6–8 hours, 1,4-dioxane solvent | This compound |
After each substitution step, the reaction mixture is neutralized with sodium carbonate solution to quench the hydrochloric acid generated, and the product is isolated by filtration and recrystallization from ethanol.
Reaction Mechanism Insights
The nucleophilic aromatic substitution on cyanuric chloride proceeds via the displacement of chlorine atoms by nucleophiles (amines) on the electron-deficient triazine ring. The reactivity order of chlorine atoms allows selective substitution:
- The first chlorine is substituted at low temperature.
- The second chlorine is substituted at ambient temperature.
- The third chlorine requires higher temperature for substitution.
This stepwise reactivity is attributed to the electron-withdrawing effect of the substituents already introduced, which reduce the electrophilicity of the remaining chlorines.
Alternative Synthetic Routes
According to patent US8722674B2, an alternative method involves the reaction of dimethyl cyanocarbonodithioimidate with an N-benzyl derivative in polar solvents such as methanol or N,N-dimethylformamide at room temperature to prepare cyanocarbaimidothioate intermediates. These intermediates can then be cyclized or further reacted to yield substituted triazine derivatives including N2-benzyl substituted compounds. This method offers a different synthetic pathway but is less commonly used for the exact preparation of this compound.
Characterization Data and Research Findings
Spectroscopic Data
The synthesized This compound can be characterized by:
| Technique | Observations |
|---|---|
| FTIR | Characteristic –NH stretching vibrations around 3300–3400 cm⁻¹; C=N ring stretch near 1570 cm⁻¹; aromatic C–H stretches around 3000 cm⁻¹ |
| 1H NMR | Signals corresponding to benzyl protons (aromatic and benzylic CH2), methyl protons (singlet near 2.2–2.5 ppm), and NH protons (broad singlets) |
| 13C NMR | Signals for triazine carbons (160–180 ppm), aromatic carbons (120–140 ppm), methyl carbon (~20 ppm), and benzylic carbon (~40–50 ppm) |
| Elemental Analysis | Consistent with calculated values for C, H, and N content confirming purity and composition |
These data confirm the successful substitution pattern on the triazine ring.
Biological Activity Correlation
Research on related 2,4,6-trisubstituted 1,3,5-triazine derivatives indicates that compounds with benzyl and methyl substitutions on the amino groups show promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin. The presence of benzyl groups enhances lipophilicity and membrane permeability, contributing to biological efficacy.
Summary Table of Preparation Conditions
| Parameter | Step 1 (N2-Benzylation) | Step 2 (N4-Methylation) | Step 3 (Completion) |
|---|---|---|---|
| Starting Material | Cyanuric chloride | 2-benzylamino-4,6-dichloro-1,3,5-triazine | 2-benzylamino-4-methylamino-6-chloro-1,3,5-triazine |
| Nucleophile | Benzylamine (1-2 equiv) | Methylamine (1-2 equiv) | Appropriate nucleophile or none (reflux) |
| Solvent | Acetone | Acetone | 1,4-Dioxane |
| Temperature | 0–5°C | Room temperature | 60–65°C reflux |
| Reaction Time | 2 hours | 3 hours | 6–8 hours |
| Work-up | Neutralize with Na2CO3, filter, recrystallize | Same as step 1 | Same as step 1 |
Chemical Reactions Analysis
Synthetic Routes and Functionalization
The compound is synthesized via nucleophilic substitution on cyanuric chloride derivatives or through cyclocondensation reactions. Key methods include:
-
Stepwise substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with benzylamine and methylamine under controlled pH and temperature .
-
Oxidative ring expansion of N-aminopyrazoles using sodium periodate (NaIO₄), enabling efficient triazine ring formation .
Nucleophilic Substitution Reactions
The electron-deficient triazine core facilitates displacement reactions at remaining reactive sites. Notable examples:
-
Chlorine replacement : Reacts with alkoxides (RO⁻) in 1,4-dioxane at 60–65°C to form 2-alkoxy derivatives .
-
Amination : Secondary amines like morpholine displace chloride at C6 under mild conditions (room temperature, K₂CO₃), enhancing solubility for pharmaceutical applications .
Kinetic data for substitution :
Condensation and Cycloaddition
The compound participates in cycloadditions and Schiff base formations:
-
Hydrazone formation : Reacts with aldehydes/ketones in ethanol (reflux, 3–4 hr) to yield bis-hydrazinyl derivatives (e.g., 4a in ).
-
Inverse electron-demand Diels-Alder (IEDDA) : Rapidly reacts with amidines (<5 min at 25°C) to form pyrimidine derivatives, demonstrating 10,000-fold acceleration compared to unsubstituted triazines .
| Reactant | Product | Conditions | Yield (%) |
|---|---|---|---|
| Benzaldehyde | N-Benzylidene hydrazine | EtOH, Δ, 3 hr | 95 |
| Benzamidine | Pyrimidine derivative | CH₃CN, 25°C, 5 min | 89 |
Oxidation and Reduction Pathways
The methylamino group undergoes redox transformations:
-
Oxidation : Hydrogen peroxide converts -NH-CH₃ to nitroso intermediates, critical for generating bioactive metabolites .
-
Enzymatic reduction : In vivo nitroreductases (e.g., Ddn in M. tuberculosis) activate the compound via F420H₂-dependent pathways, releasing nitric oxide (NO- ) .
Key oxidative parameters :
Biological Interactions as Chemical Reactions
The compound engages in enzyme inhibition through covalent and non-covalent mechanisms:
-
Acetylcholinesterase (AChE) inhibition : Forms hydrogen bonds with catalytic triad (Ser203, His447) with .
-
DNA intercalation : Planar triazine ring stacks between base pairs, disrupting replication ( against topoisomerase IIα) .
Industrial-Scale Modifications
Process optimization for large-scale synthesis:
Scientific Research Applications
While the exact compound "N2-benzyl-N4-methyl-1,3,5-triazine-2,4-diamine" is not specifically detailed in the provided search results, research regarding substituted 1,3,5-triazine derivatives reveals several applications in diverse scientific fields.
Herbicides, UV Absorbents, and Supramolecular Chemistry:
Substituted 1,3,5-triazine derivatives, which share a similar structure to the compound , are commonly studied for their use as herbicides, UV absorbents, and in supramolecular chemistry. The presence of substituents on the triazine ring allows for specific interactions with biological targets or materials.
Antitubercular Agents:
Triazines have been explored for their antitubercular properties . Research on compounds like JSF-2019, an E-6-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine, has shown promising in vitro activity against M. tuberculosis . These triazines can release nitric oxide and inhibit InhA, which is relevant to their mechanism of action .
Anticancer Agents:
Certain 6,N2-diaryl-1,3,5-triazine-2,4-diamines have demonstrated selective antiproliferative activity against triple-negative breast cancer cells . One compound in the series inhibited MDA-MB231 breast cancer cell growth with a GI50 value of 1 nM without significantly affecting the growth of normal breast cells . Studies suggest that apoptosis is the main pathway for the antiproliferative activity of these compounds against MDA-MB231 cells .
Catalysis:
Methyl 1,3,5-triazines can be used in transition-metal-catalyzed C(sp3)–H alkylation reactions . For example, methyl 1,3,5-triazines substituted with morpholino, phenylamino, and dibenzylamino groups have produced desired products in satisfactory yields .
Antimicrobial Studies:
Dihydrazino-6-substituted-1,3,5-triazine derivatives have been synthesized and studied for their antimicrobial properties .
Other Applications:
1,3,5-triazine derivatives have a wide range of applications, including use as antitumor agents, aromatase inhibitors, and corticotrophin-releasing factor 1 receptor antagonists . They can also be used as chiral stationary phases and for the preparation of luminescent optical switches .
Diabetes and Metabolic Syndrome Treatment:
1,3,5-triazine-2,4,6-triamine compounds have potential in preventing or treating metabolic syndromes, diabetes, and cancers with deletion of the P53 gene . These compounds may offer blood glucose-lowering and lipid-lowering effects .
Mechanism of Action
The mechanism of action of N2-benzyl-N4-methyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to apoptosis or other cellular responses, depending on the context.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The benzyl group in the target compound enhances hydrophobicity compared to ethyl or methyl substituents (e.g., terbuthylazine, CEAT). This may improve blood-brain barrier penetration in pharmacological contexts but reduce aqueous solubility .
- Melting Points : Diarylated triazines (e.g., compound 7 in ) exhibit higher melting points (202–204°C) due to π-π stacking, whereas alkyl-substituted analogs (e.g., CEAT) have lower melting points .
- Environmental Impact: Chlorinated triazines (e.g., atrazine, simazine) persist in water systems, whereas non-chlorinated derivatives like the target compound may degrade faster .
Biological Activity
N2-benzyl-N4-methyl-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Biological Activities
1. Antimicrobial Properties
Research has indicated that derivatives of triazines exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit both Gram-positive and Gram-negative bacteria. Specifically, this compound has demonstrated promising in vitro activity against various bacterial strains.
| Compound | Activity Type | Target Organisms |
|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus, Escherichia coli |
| Related Triazines | Antifungal | Candida albicans, Aspergillus flavus |
2. Anticancer Potential
The compound has been explored for its anticancer properties. Studies on similar triazine derivatives have shown inhibition of cancer-related enzymes such as DNA topoisomerase IIα and various kinases. These enzymes are crucial in cancer cell proliferation and survival.
Case Study: Inhibition of DNA Topoisomerase IIα
In a study examining the effects of triazines on cancer cell lines, it was found that certain substitutions on the triazine ring enhanced the inhibitory effects on DNA topoisomerase IIα. This suggests that this compound could be a candidate for further development as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid metabolism and signal transduction pathways.
- Interaction with Cellular Receptors : Triazines have been shown to bind to various receptors in the central nervous system (CNS), which may lead to therapeutic effects in CNS disorders.
Pharmacokinetics and Toxicity
Studies assessing the pharmacokinetic profile of triazines indicate that modifications in their structure can significantly affect their solubility and bioavailability. For example:
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | Variable based on substitution |
Toxicity assessments indicate that while some derivatives exhibit low cytotoxicity in normal cells (e.g., Vero cells), others may show significant toxicity at higher concentrations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N2-benzyl-N4-methyl-1,3,5-triazine-2,4-diamine, and how are intermediates characterized?
- Methodology : The compound can be synthesized via a one-pot, three-component condensation of cyanoguanidine, benzaldehyde derivatives (for the N2-benzyl group), and methylamine (for the N4-methyl group) under acidic conditions. Microwave-assisted protocols (140°C, 150W, 50 minutes) significantly improve reaction efficiency compared to conventional heating . Post-synthesis, intermediates are characterized using melting point analysis, H/C NMR, and elemental analysis to confirm structural integrity. For example, analogs like N2-phenyl derivatives show melting points between 134–165°C, with NMR spectra matching theoretical predictions .
Q. Which spectroscopic techniques are critical for verifying the structural identity of this compound?
- Methodology :
- NMR Spectroscopy : H NMR confirms substituent integration (e.g., benzyl protons at δ 7.2–7.4 ppm, methyl groups at δ 2.8–3.0 ppm). C NMR identifies triazine ring carbons (δ 160–170 ppm) and aromatic/alkyl carbons .
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., CHN for the target compound).
- Elemental Analysis : Ensures C, H, N percentages align with theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can microwave-assisted synthesis protocols be optimized to enhance yield and purity of triazine-2,4-diamine derivatives?
- Methodology :
- Parameter Optimization : Varying microwave power (100–200W), reaction time (30–60 minutes), and solvent systems (ethanol/HCl or DMF) can maximize yield. For example, analogs like N2-(4-fluorophenyl) derivatives achieve 58% yield under optimized microwave conditions .
- Purification : Recrystallization from ethanol/water mixtures reduces impurities, as demonstrated by analogs with >98% purity via HPLC .
Q. What role does 3D-QSAR modeling play in designing derivatives with improved antiproliferative activity?
- Methodology :
- Data Collection : Assay IC values for derivatives against cancer cell lines (e.g., MCF-7, HepG2) are used as dependent variables.
- Model Construction : 3D-QSAR (e.g., CoMFA or CoMSIA) correlates steric/electrostatic fields with activity. For example, bulky substituents at the N2-benzyl position enhance activity in analogs like 6-(4-fluorophenyl)-N2-(4-methoxyphenyl) derivatives .
- Validation : Leave-one-out cross-validation (q > 0.5) and external test sets (r > 0.6) ensure predictive reliability .
Q. How can contradictions in biological activity data across structurally similar derivatives be resolved?
- Methodology :
- Dose-Response Analysis : Re-evaluate IC values under standardized conditions (e.g., 72-hour exposure, 10% FBS media) to minimize variability .
- Mechanistic Studies : Use flow cytometry to differentiate cytostatic vs. cytotoxic effects. For instance, N2-(4-fluorophenyl) derivatives induce apoptosis in leukemia cells, while others arrest the cell cycle .
Q. What strategies mitigate resistance mechanisms observed in triazine-based anticancer agents?
- Methodology :
- Combination Therapy : Pair the compound with inhibitors of efflux pumps (e.g., verapamil) or DNA repair pathways (e.g., PARP inhibitors) .
- Structural Modification : Introduce hydrophilic groups (e.g., sulfonamide) to bypass ABC transporter-mediated resistance, as seen in related triazines .
Methodological Design Questions
Q. What factorial design principles apply to combinatorial synthesis of triazine-2,4-diamine libraries?
- Methodology :
- Variable Selection : Use a 2 factorial design to test substituents (aryl, alkyl), reaction time, and temperature. For example, varying benzyl vs. naphthyl groups at N2 and methyl vs. ethyl at N4 .
- Response Analysis : ANOVA identifies significant factors (e.g., aryl group electronegativity impacts yield more than temperature) .
Q. How can computational reaction path searches accelerate the development of novel derivatives?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and intermediates for triazine ring formation .
- Machine Learning : Train models on existing synthesis data (e.g., solvents, catalysts) to recommend optimal conditions for new derivatives. For instance, AI-driven platforms like ICReDD reduce optimization time by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
